Caryolanemagnolol

Description

Properties

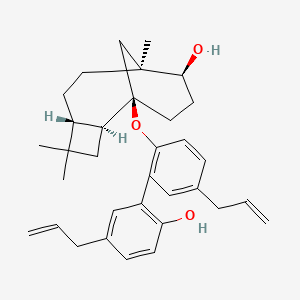

Molecular Formula |

C33H42O3 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(1R,2S,5R,8S,9S)-1-[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-9-ol |

InChI |

InChI=1S/C33H42O3/c1-6-8-22-10-12-28(34)24(18-22)25-19-23(9-7-2)11-13-29(25)36-33-17-15-30(35)32(5,21-33)16-14-26-27(33)20-31(26,3)4/h6-7,10-13,18-19,26-27,30,34-35H,1-2,8-9,14-17,20-21H2,3-5H3/t26-,27+,30+,32+,33-/m1/s1 |

InChI Key |

WDXDAODECHOTPZ-SGIHMVHMSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H](CC3(C)C)[C@](C1)(CC[C@@H]2O)OC4=C(C=C(C=C4)CC=C)C5=C(C=CC(=C5)CC=C)O |

Canonical SMILES |

CC1(CC2C1CCC3(CC2(CCC3O)OC4=C(C=C(C=C4)CC=C)C5=C(C=CC(=C5)CC=C)O)C)C |

Synonyms |

caryolanemagnolol |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Treatment of α-caryophyllene oxide with diphenyl phosphate in dichloromethane at 38°C generates a bridgehead carbocation (Intermediate 6 ), which is trapped by magnolol to form this compound (Scheme 1). Competing pathways include trapping by diphenyl phosphate, leading to by-product 25 , and elimination reactions producing clovene (19 ). Optimized conditions using biphenol and diphenyl phosphate yielded this compound (1 ) in 48% and clovene (19 ) in 16%.

Table 1: Yields from Acid-Catalyzed Rearrangement of α-Caryophyllene Oxide

| Product | Yield (%) | Conditions |

|---|---|---|

| This compound | 48 | CH₂Cl₂, 38°C, diphenyl phosphate |

| Clovene | 16 | CH₂Cl₂, 38°C, diphenyl phosphate |

| By-product 25 | 36 | CH₂Cl₂, 38°C, diphenyl phosphate |

Challenges in By-Product Management

The formation of by-products like 25 and 27 (from β-caryophyllene oxide) highlights the need for precise control over reaction kinetics. Increasing diphenyl phosphate equivalents favored carbocation trapping over elimination, improving this compound yields.

Total Synthesis via Iodination and Cross-Coupling

A modular total synthesis approach was developed to access this compound derivatives, circumventing limitations of the biomimetic route.

Iodination and Suzuki-Miyaura Coupling

Clovene (19 ) and this compound precursor 20 underwent iodination using N-iodosuccinimide (NIS) in dichloromethane, yielding diiodinated intermediates 27 and 28 (Scheme 9). Subsequent Pd-catalyzed Suzuki-Miyaura coupling with allyl pinacol boronate furnished advanced intermediates (24 ) in 85% yield after optimizing reaction time and temperature.

Table 2: Optimization of Iodination Reaction

| Parameter | Initial Yield (%) | Optimized Yield (%) |

|---|---|---|

| Warming Time | 2.5 hours | 1 hour |

| Temperature | 25°C | 0°C |

| NIS Equivalents | 2.0 | 2.2 |

Global Deprotection

Final deprotection of intermediates using lithium aluminum hydride (LiAlH₄) yielded this compound with >90% purity. This stepwise approach enabled structural diversification, facilitating the synthesis of analogs for pharmacological testing.

Single-Step Biomimetic Synthesis

Siegel’s one-step synthesis remains the most efficient method, combining α-caryophyllene oxide and magnolol with diphenyl phosphate in dichloromethane. This method aligns with Barton’s biosynthetic proposal and achieves comparable yields (45–50%) to multi-step routes, highlighting its utility for large-scale production.

Reaction Optimization Strategies

Recent advances in chemical reaction optimization, such as Design of Experiments (DoE) and One-Factor-at-a-Time (OFAT) methodologies, offer frameworks for enhancing this compound synthesis.

Temperature and Residence Time

In multi-step syntheses, higher temperatures (70–90°C) and prolonged residence times improved yields of intermediate 7 from 60% to 93% but increased impurity formation (e.g., disubstituted by-product 9 ).

Catalyst and Solvent Screening

Initial OFAT optimization identified diphenyl phosphate as superior to trimethylaluminum for carbocation stabilization, reducing elimination by-products. Polar aprotic solvents (e.g., CH₂Cl₂) minimized side reactions compared to THF or DMF.

Analytical Challenges and Structural Validation

Misreported NMR shifts in early studies necessitated re-evaluation of synthetic this compound . Advanced techniques, including 2D NMR (HSQC, HMBC) and high-resolution mass spectrometry (HRMS), were critical for confirming regio- and stereochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.